2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Description
2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core. The ethoxymethyl (-CH₂-O-CH₂CH₃) substituent at the 8-position and the 2-chloropropan-1-one moiety contribute to its unique physicochemical properties. Spirocyclic structures are valued in medicinal chemistry for their conformational rigidity, which enhances target-binding selectivity and metabolic stability.
Properties
IUPAC Name |
2-chloro-1-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-3-17-8-11-7-15(12(16)10(2)14)9-13(11)5-4-6-13/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLYPHVOOWCZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is a synthetic compound that belongs to the class of heterocyclic compounds. Its unique spirocyclic structure and the presence of various functional groups suggest potential biological activities, making it an interesting subject for medicinal chemistry research. This article reviews the biological activity of this compound, highlighting its antimicrobial, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is , with a molecular weight of approximately 245.74 g/mol. The presence of a chloro group and an ethoxymethyl substituent contributes to its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.74 g/mol |
| CAS Number | 2098134-20-2 |
Antimicrobial Activity
Preliminary studies indicate that 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one exhibits promising antimicrobial properties . Compounds with similar structural features have shown effectiveness against various bacterial strains, suggesting that this compound may also inhibit bacterial growth and could be developed into a new class of antimicrobial agents.
Antioxidant Properties
Research has highlighted the potential antioxidant activity of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The ability of 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one to scavenge free radicals could provide therapeutic benefits in oxidative stress-related conditions.
The biological activity of 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one is influenced by its interaction with various biological targets, including enzymes and receptors. Interaction studies have shown that similar compounds can bind to neurotransmitter receptors, indicating potential applications in neurology and psychiatry.
Case Studies
Several studies have investigated the properties of structurally related compounds:
-
Study on Antimicrobial Activity :
- A study focused on the antimicrobial effects of compounds similar to 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one found significant inhibition against Gram-positive bacteria.
- Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Study on Antioxidant Properties :
- Research demonstrated that derivatives with similar spirocyclic structures exhibited high radical scavenging activity.
- The compound's ability to reduce oxidative stress markers in vitro was evaluated, showing promise for further development.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the spirocyclic structure.
- Introduction of the chloro and ethoxymethyl groups.
Due to the presence of the chloro group, this compound can undergo nucleophilic substitution reactions, making it a versatile building block for further chemical modifications. The carbonyl group allows for typical ketone reactions, including enolate formation and aldol condensation under suitable conditions.
Antimicrobial Properties
Preliminary studies indicate that 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one exhibits promising antimicrobial activities . Compounds with structural similarities have been shown to inhibit bacterial growth effectively, suggesting that this compound could be developed into a new class of antimicrobial agents.
Antioxidant Properties
This compound also shows potential as an antioxidant , capable of scavenging free radicals. The structural features that contribute to its reactivity may enhance its ability to protect biological systems from oxidative stress.
Drug Development
The unique structure and biological activities make this compound a candidate for developing new pharmaceuticals. Research focuses on:
- Binding Affinity Studies : Investigating interactions with various biological targets such as enzymes and receptors is crucial for understanding its mechanism of action.
- Therapeutic Uses : Potential applications in treating infections or oxidative stress-related diseases are being explored.
Case Studies
Several case studies have highlighted the effectiveness of structurally related compounds in clinical settings:
- Antimicrobial Agents : Similar compounds have been developed into successful antimicrobial drugs, demonstrating the potential pathway for 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one.
- Neuropharmacology : Compounds with similar spirocyclic structures have shown efficacy in modulating neurotransmitter receptors, indicating possible neurological applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent type, chlorine position, or core structure. Key comparisons include:
Table 1: Structural and Property Comparison
*Estimated based on methoxy analog’s MW + 14 (ethoxy group).
Key Observations:
Substituent Effects: Ethoxymethyl vs. The methoxy analog’s discontinuation may relate to synthesis challenges or stability issues. Hydroxymethyl: Introduces polarity, enhancing solubility but possibly reducing metabolic stability due to hydrogen bonding.
Chlorine Position :
- The 2-chloro configuration (target compound and methoxy analog) positions the chlorine closer to the ketone group, which may influence electronic effects (e.g., electron-withdrawing) on the carbonyl’s reactivity. The 3-chloro analog could exhibit altered steric or electronic interactions.
Core Modifications :
- describes a bicyclo[3.2.1]octane-based compound (CAS 172926-30-6) with a fused oxa-aza ring, used as a pharmaceutical intermediate . Compared to spiro[3.4]octane systems, bicyclic cores impose distinct conformational constraints, affecting binding kinetics and bioavailability.
Research Findings and Implications
- Synthetic Feasibility : The discontinuation of the methoxy analog suggests synthetic complexity or instability under standard conditions. Ethoxy variants may face similar challenges but could benefit from optimized protocols.
- Biological Activity : Spiro[3.4]octane derivatives are less studied than bicyclic systems (e.g., ’s compound), but their rigidity may offer advantages in targeting enzymes or receptors requiring precise spatial orientation.
- Physicochemical Properties :
- Lipophilicity : Ethoxymethyl > Methoxymethyl > Hydroxymethyl.
- Solubility : Hydroxymethyl > Methoxymethyl > Ethoxymethyl.
Preparation Methods
Cyclization via Epichlorohydrin and Amines
- A common route involves the reaction of (R)-epichlorohydrin with a nitrogen nucleophile under reflux conditions in methanol. This step forms a 3-methoxypropan-2-ol intermediate attached to the nitrogen heterocycle.
- Subsequent base treatment (e.g., with KOH) at controlled temperatures facilitates ring closure, yielding the azaspirocyclic structure with an ethoxymethyl substituent.
- This method is exemplified in the synthesis of related azaspiro compounds where the epichlorohydrin acts as both the spiro-forming agent and the source of the ethoxymethyl group.
Alternative Cyclization via Halohydrin Derivatives
- Another approach involves the use of halohydrin derivatives such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol reacted with p-tosylamide or other nitrogen nucleophiles.
- Under basic conditions (e.g., potassium hydroxide in ethanol at elevated temperature), the intramolecular nucleophilic substitution leads to the formation of the azaspiro ring system.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Epichlorohydrin + amine | Reflux in methanol, 6-8 h, 60-80 °C | >95 | Monitored by TLC; base addition (KOH) at RT |
| Base-induced cyclization | KOH addition at 0-25 °C, stirring 8 h at RT | High | Formation of azaspiro ring confirmed by NMR |
| Acylation with 2-chloropropionyl chloride | DCM, triethylamine, 0-25 °C, 2-4 h | 70-85 | Purification by silica gel chromatography |
Analytical and Structural Confirmation
- NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of the spirocyclic core and successful acylation. Characteristic signals include methylene protons adjacent to nitrogen and carbonyl carbons at ~200 ppm.
- Mass Spectrometry: Confirms molecular weight consistent with the chloropropanoyl azaspiro compound.
- Chromatography: Silica gel column chromatography is standard for purification, with solvents ranging from hexane/ethyl acetate mixtures.
Research Findings and Optimization Notes
- The stereochemistry of the azaspiro core can be controlled by the choice of chiral starting materials such as (R)-epichlorohydrin.
- Reaction times and temperatures are critical for maximizing yield and minimizing side products such as over-acylation or hydrolysis.
- Use of dry solvents and inert atmosphere improves reproducibility and product stability.
- The ethoxymethyl substituent is introduced during the epichlorohydrin ring-opening step and remains intact during acylation, providing a handle for further functionalization if desired.
Q & A
Q. What are the recommended methodologies for synthesizing and purifying 2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one with high yield and purity?
- Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates, such as the 6-azaspiro[3.4]octane core. Use protecting groups (e.g., ethoxymethyl) to stabilize reactive sites during ring formation. Optimize reaction conditions (e.g., solvent polarity, temperature) via fractional factorial design to minimize side products. Purification should involve gradient elution using reversed-phase HPLC with a C18 column and UV detection at 220–260 nm, as described in USP impurity profiling protocols . Validate purity (>98%) via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation.
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Employ a multi-technique approach:
- Structural analysis : Use 2D NMR (COSY, HSQC, HMBC) to resolve the azaspiro ring and ethoxymethyl substituent. X-ray diffraction provides absolute stereochemistry.
- Physicochemical properties : Determine logP (octanol-water partition coefficient) via shake-flask method, pKa via potentiometric titration, and solubility in biorelevant media (e.g., FaSSIF/FeSSIF).
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Cross-reference with USP guidelines for validation .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab) : Assess hydrolysis/photolysis rates under controlled pH, UV light, and temperature. Use LC-MS/MS to quantify degradation products.
- Phase 2 (Microcosm) : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) via OECD 305 guidelines. Measure bioconcentration factors (BCFs) and metabolite profiles.
- Phase 3 (Field) : Deploy passive samplers in water/sediment systems to monitor long-term persistence. Apply ecological risk assessment (ERA) models to extrapolate data to population-level effects.
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms involving this compound?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map potential energy surfaces for key reactions (e.g., nucleophilic substitution at the chloro-propanone site). Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms . For discrepancies, re-evaluate solvent effects via polarizable continuum models (PCM) or explicit solvent molecular dynamics (MD) simulations. Cross-correlate with isotopic labeling studies (e.g., ¹⁸O tracing) to confirm intermediate pathways.
Q. What strategies address contradictions in biological activity data across different assay systems?
- Methodological Answer : Conduct a systematic review of assay conditions (e.g., cell lines, incubation times) using PRISMA guidelines. Perform meta-analysis to identify confounding variables (e.g., serum protein binding, metabolic interference). Replicate studies under standardized conditions with orthogonal assays:
- In vitro : Use isogenic cell lines to control for genetic variability.
- In vivo : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling in zebrafish or rodent models to correlate exposure with effect.
- Statistical tools : Apply Bayesian hierarchical models to quantify inter-study variability and identify robust trends .
Theoretical and Methodological Frameworks
- Link research to conceptual frameworks, such as the "fate and transport" model for environmental studies or transition state theory for mechanistic work .
- For reproducibility, align experimental designs with quadripolar methodological models (theoretical, epistemological, morphological, technical) to ensure rigor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
